molecular formula C22H20N4O3S B11200432 ethyl 2-({[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl}amino)benzoate

ethyl 2-({[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11200432
M. Wt: 420.5 g/mol
InChI Key: ZIELAEPFRCBVTD-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrimido-indoles This compound is characterized by its unique bicyclic structure, which includes a pyrimido[5,4-b]indole core

Preparation Methods

The synthesis of ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Chemical Reactions Analysis

ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.

    Medicine: Research has shown that derivatives of this compound exhibit pharmacological activities, making it a potential lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s ability to interact with multiple pathways makes it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

ETHYL 2-[2-({8-METHYL-5H-PYRIMIDO[5,4-B]INDOL-4-YL}SULFANYL)ACETAMIDO]BENZOATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 2-[[2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C22H20N4O3S/c1-3-29-22(28)14-6-4-5-7-16(14)25-18(27)11-30-21-20-19(23-12-24-21)15-10-13(2)8-9-17(15)26-20/h4-10,12,26H,3,11H2,1-2H3,(H,25,27)

InChI Key

ZIELAEPFRCBVTD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)C

Origin of Product

United States

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